An In-depth Technical Guide to Morpholin-2-ol Hydrochloride
An In-depth Technical Guide to Morpholin-2-ol Hydrochloride
CAS Number: 79323-24-3
Introduction
Morpholin-2-ol hydrochloride, identified by the CAS number 79323-24-3, is a heterocyclic organic compound that has garnered interest within the realms of medicinal chemistry and drug development. As a derivative of morpholine, a six-membered heterocycle containing both an amine and an ether functional group, it possesses a unique structural and physicochemical profile. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable properties such as improved aqueous solubility, metabolic stability, and bioavailability to parent molecules.[1][2] The introduction of a hydroxyl group at the 2-position of the morpholine ring, along with its formulation as a hydrochloride salt, further modulates its characteristics, making it a valuable chiral building block for the synthesis of complex pharmaceutical agents.[3]
This technical guide provides a comprehensive overview of Morpholin-2-ol hydrochloride, designed for researchers, scientists, and professionals in drug development. It delves into its chemical and physical properties, outlines synthetic strategies, discusses analytical methodologies for its characterization, and explores its applications as a key intermediate in the synthesis of biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Morpholin-2-ol hydrochloride is fundamental to its effective utilization in synthesis and formulation. While specific experimental data for this particular salt is not extensively published, we can infer key characteristics based on its structure and the properties of related morpholine derivatives.
Table 1: Physicochemical Properties of Morpholin-2-ol Hydrochloride
| Property | Value | Source/Comment |
| CAS Number | 79323-24-3 | Publicly available chemical databases. |
| Molecular Formula | C₄H₉NO₂·HCl | Calculated from the structure. |
| Molecular Weight | 139.58 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Based on the general properties of hydrochloride salts of amines.[4] |
| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form generally enhances aqueous solubility. The presence of the hydroxyl and amine groups also contributes to polarity. |
| pKa | The pKa of the morpholine nitrogen is expected to be in the range of 7-9. | The exact value is influenced by the hydroxyl group at the 2-position. The pKa of the conjugate acid of morpholine is approximately 8.5.[5] |
| Melting Point | Decomposes at 175-176 °C (for Morpholine hydrochloride). | Specific data for the 2-hydroxy derivative is not readily available, but this provides an estimate.[5] |
| Chirality | The C2 carbon is a chiral center. | The compound can exist as (R)- and (S)-enantiomers. |
Synthesis of Morpholin-2-ol Hydrochloride
The synthesis of morpholine derivatives is a well-established area of organic chemistry, with various strategies available for the construction of the heterocyclic ring.[6][7] While a specific, detailed protocol for the direct synthesis of Morpholin-2-ol hydrochloride is not widely published in peer-reviewed journals, patent literature provides valuable insights into potential synthetic routes. A common approach involves the cyclization of an appropriate amino alcohol precursor.
General Synthetic Strategy
A plausible synthetic pathway to Morpholin-2-ol hydrochloride can be conceptualized based on a multi-step sequence starting from readily available materials, as alluded to in patent literature concerning related structures.[8]
The overall transformation involves the formation of an N-protected amino alcohol, followed by a ring-closing reaction to form the morpholine ring, and subsequent deprotection and salt formation.
Caption: Generalized synthetic workflow for Morpholin-2-ol hydrochloride.
Conceptual Experimental Protocol
The following is a conceptual, step-by-step methodology derived from general principles of organic synthesis and information from related patent literature.[8] Note: This protocol is for illustrative purposes and would require optimization and validation.
-
Protection of Ethanolamine:
-
React ethanolamine with a suitable protecting group (e.g., benzyl, Boc) under standard conditions to yield the N-protected ethanolamine. This step is crucial to prevent side reactions at the amine functionality in subsequent steps.
-
-
Acylation:
-
Acylate the N-protected ethanolamine with a 2-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) in the presence of a non-nucleophilic base to form the corresponding N-protected-N-(2-haloacetyl)ethanolamine. The choice of halide can influence the rate of the subsequent cyclization.
-
-
Intramolecular Cyclization:
-
Treat the N-protected-N-(2-haloacetyl)ethanolamine with a base (e.g., sodium hydride, potassium tert-butoxide) to induce an intramolecular Williamson ether synthesis, leading to the formation of the N-protected-morpholin-2-one. This is a key ring-forming step.
-
-
Reduction of the Lactam:
-
Reduce the lactam functionality of the N-protected-morpholin-2-one using a suitable reducing agent (e.g., lithium aluminum hydride, borane) to yield the corresponding N-protected-morpholin-2-ol. The choice of reducing agent is critical to selectively reduce the amide without affecting the protecting group.
-
-
Deprotection:
-
Remove the N-protecting group under appropriate conditions. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).[8] For a Boc group, acidic conditions are employed. This step yields the free base, Morpholin-2-ol.
-
-
Hydrochloride Salt Formation:
-
Dissolve the resulting Morpholin-2-ol in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treat with a solution of hydrogen chloride in the same or a compatible solvent. The Morpholin-2-ol hydrochloride will precipitate out of the solution and can be collected by filtration, washed, and dried.[9]
-
Analytical Characterization
The unambiguous identification and purity assessment of Morpholin-2-ol hydrochloride are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of Morpholin-2-ol hydrochloride is expected to show distinct signals for the protons on the morpholine ring. The protons adjacent to the oxygen atom (at C2 and C6) would resonate at a lower field (higher ppm) compared to the protons adjacent to the nitrogen atom (at C3 and C5) due to the deshielding effect of the electronegative oxygen.[10] The proton on the hydroxyl-bearing carbon (C2) would likely appear as a multiplet. The presence of the hydrochloride salt may lead to broader signals for the protons near the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Due to the asymmetry introduced by the hydroxyl group, four distinct signals are expected for the carbon atoms of the morpholine ring. The carbon bearing the hydroxyl group (C2) and the other carbon adjacent to the oxygen (C6) will be deshielded and appear at a lower field compared to the carbons adjacent to the nitrogen (C3 and C5).[11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Morpholin-2-ol hydrochloride, techniques like Electrospray Ionization (ESI) would likely show a prominent ion corresponding to the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of Morpholin-2-ol hydrochloride and for its quantification in reaction mixtures or formulations.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be a suitable approach for the analysis of this polar compound.[13][14] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. UV detection may be limited due to the lack of a strong chromophore, but detection at low wavelengths (e.g., < 220 nm) might be possible. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used.
-
Gas Chromatography (GC): Direct analysis of the highly polar and non-volatile Morpholin-2-ol hydrochloride by GC is challenging. However, derivatization to a more volatile and thermally stable analogue can enable GC-MS analysis.[15][16] For instance, reaction with a silylating agent to cap the hydroxyl and amine functionalities would produce a derivative suitable for GC analysis.
Table 2: Representative Analytical Methods for Morpholine Derivatives
| Technique | Typical Conditions | Reference |
| RP-HPLC | Column: C18; Mobile Phase: Acetonitrile/Water or Methanol/Buffer; Detection: UV or ELSD/MS. | [13][17] |
| GC-MS | Derivatization: Required (e.g., silylation or acylation); Column: Capillary column (e.g., DB-5ms); Detection: Mass Spectrometry (EI). | [15][16] |
| ¹H NMR | Solvent: D₂O, DMSO-d₆; Frequency: 300-600 MHz. | [10][11] |
| ¹³C NMR | Solvent: D₂O, DMSO-d₆; Frequency: 75-150 MHz. | [10][11] |
Applications in Drug Development
The morpholine moiety is a key structural feature in numerous approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties.[1][2] Morpholin-2-ol hydrochloride, as a chiral building block, offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.
As a Chiral Building Block
The presence of a stereocenter at the 2-position makes Morpholin-2-ol hydrochloride a valuable starting material for the enantioselective synthesis of pharmaceutical ingredients.[3] The stereochemistry of a drug molecule is often critical for its biological activity and safety profile. By using an enantiomerically pure form of Morpholin-2-ol hydrochloride, chemists can introduce a defined stereocenter into the final drug candidate.
Incorporation into Bioactive Scaffolds
The hydroxyl group at the 2-position provides a convenient handle for further chemical modifications. It can be functionalized to introduce other groups or to link the morpholine ring to other molecular scaffolds. The secondary amine of the morpholine can also be readily derivatized. This dual functionality allows for the creation of diverse libraries of compounds for screening in drug discovery programs.
Caption: Application of Morpholin-2-ol hydrochloride as a versatile building block.
Potential Therapeutic Areas
While specific drugs derived directly from Morpholin-2-ol hydrochloride are not prominently disclosed in the public domain, the broader class of morpholine derivatives has shown activity in a wide range of therapeutic areas, including:
-
Oncology: As components of kinase inhibitors.[1]
-
Infectious Diseases: In antibiotics and antifungals.[1]
-
Central Nervous System (CNS) Disorders: In antidepressants and anxiolytics.[18]
The incorporation of the Morpholin-2-ol moiety could be explored in the design of new chemical entities targeting these and other diseases.
Safety and Handling
Conclusion
Morpholin-2-ol hydrochloride is a valuable and versatile chiral building block for the pharmaceutical industry. Its unique structural features, combining the favorable properties of the morpholine scaffold with the reactivity of a hydroxyl group and the enhanced solubility of a hydrochloride salt, make it an attractive starting material for the synthesis of novel drug candidates. While detailed experimental protocols for its synthesis and analysis are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview of its properties, potential synthetic routes, analytical considerations, and applications. As the demand for new and effective therapeutics continues to grow, the utility of such specialized chemical intermediates is poised to increase, underscoring the importance of a thorough understanding of their chemistry and potential.
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(Note: A real image of the chemical reaction would be placed here)